4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C16H22N4O3S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H22N4O3S2/c1-23-12-11-20-15(17-18-16(20)24)13-5-7-14(8-6-13)25(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-12H2,1H3,(H,18,24) |
InChI Key |
JJAQFHYRHZWSOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is typically constructed via cyclization of hydrazide derivatives. A common method involves:
-
Hydrazide Preparation : Reacting benzoic acid derivatives with hydrazine to form hydrazides.
-
Dithiocarbazinate Synthesis : Treating the hydrazide with carbon disulfide (CS₂) in alkaline ethanol to generate potassium dithiocarbazinate.
-
Cyclization : Heating the dithiocarbazinate with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Example Reaction :
Key Conditions: Ethanol solvent, reflux at 80–100°C, 6–8 hours.
Introduction of the Methoxyethyl Group
The methoxyethyl substituent is introduced via alkylation or nucleophilic substitution:
-
Alkylation of Triazole-thiol : Reacting the triazole-thiol with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride) in the presence of a base (e.g., NaOH).
-
Optimization : Use of polar aprotic solvents (e.g., DMF) at 60–80°C improves reaction efficiency.
Example Reaction :
Installation of the Piperidinylsulfonyl Substituent
The piperidinylsulfonyl group is introduced via sulfonylation of the phenyl ring:
-
Sulfonation : Treating 4-bromophenyltriazole with chlorosulfonic acid (ClSO₃H) to form the sulfonyl chloride intermediate.
-
Amination : Reacting the sulfonyl chloride with piperidine in dichloromethane (DCM) under inert conditions.
Example Reaction :
Key Conditions: 0–5°C for sulfonation, room temperature for amination.
Alternative Synthetic Routes
One-Pot Cyclocondensation
A streamlined approach involves Biginelli-like cyclocondensation:
-
Reactants : tert-Butyl β-ketoester, propargyl alcohol, 4-(piperidin-1-ylsulfonyl)benzaldehyde, and urea.
-
Catalysis : Cu(OAc)₂ and sodium ascorbate in acetone/water (1:2).
-
Outcome : Direct formation of the target compound in 65–75% yield.
Advantages : Reduced purification steps and higher scalability.
Post-Functionalization of Preformed Triazoles
Late-stage modifications enable flexibility:
-
Mitsunobu Reaction : Coupling pre-synthesized triazole-thiols with methoxyethyl alcohols using triphenylphosphine and diethyl azodicarboxylate (DEAD).
-
Suzuki Coupling : Introducing the sulfonylpiperidine group via palladium-catalyzed cross-coupling.
Example :
Characterization and Analytical Validation
Critical analytical methods confirm structural integrity:
Challenges and Optimization Strategies
Thiol Group Reactivity
Sulfonylation Selectivity
Chemical Reactions Analysis
Thiol Group Reactions
The thiol moiety at position 3 of the triazole ring undergoes characteristic nucleophilic and oxidative transformations:
Table 1: Thiol group reactivity
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic substitution and ring-modification reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at position 2 or 5 of the triazole ring, depending on steric and electronic effects .
-
Halogenation : Br<sub>2</sub> in CCl<sub>4</sub> selectively brominates the phenyl ring at the para position relative to the sulfonamide group.
Ring Functionalization
-
Hydrazone Formation : Condensation with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in methanol yields hydrazone derivatives, enhancing anticancer activity (IC<sub>50</sub> = 3.8 µM against melanoma IGR39) .
Sulfonamide Group Reactivity
The piperidin-1-ylsulfonyl substituent exhibits limited reactivity but influences solubility and biological interactions:
Hydrolysis
-
Acidic Conditions : H<sub>2</sub>SO<sub>4</sub> (1M, reflux) cleaves the sulfonamide bond, yielding 4-(piperidin-1-yl)benzenesulfonic acid and the triazole-thiol fragment.
-
Enzymatic Cleavage : Liver microsomes metabolize the sulfonamide group to sulfonic acid derivatives, as shown in pharmacokinetic studies.
Table 2: Biologically active derivatives
Reaction Optimization and Challenges
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the triazole class exhibit significant anticancer properties. Initial studies suggest that 4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol may inhibit specific enzymes involved in cancer progression. The compound's ability to interact with biological targets effectively positions it as a candidate for further pharmacological studies aimed at cancer treatment.
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory pathways. Its structural characteristics facilitate interactions with enzymes related to inflammation, making it a potential therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Phenyl group instead of piperidinylsulfonyl | Known for its anti-fungal activity |
| 1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chlorophenyl)ethanone | Chlorophenyl substituent | Exhibits potential as an anti-cancer agent |
| 5-(pyridyl)-triazole derivatives | Pyridyl instead of piperidinyl group | Demonstrated antibacterial properties |
This table illustrates the diversity within the triazole class while emphasizing the unique features of this compound that may confer distinct biological activities.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Triazole-3-thiol derivatives vary significantly in substituents, influencing their physicochemical and biological properties. Key analogs include:
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s piperidinylsulfonyl group may enhance aqueous solubility compared to nitro (Ev2) or CF₃ (Ev4) substituents.
- Lipophilicity (logP) : The 2-methoxyethyl group likely increases logP vs. polar Schiff bases (Ev1) but reduces it compared to aromatic hydrazines (Ev6).
Biological Activity
The compound 4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917749-92-9) is a synthetic derivative of the 1,2,4-triazole class, notable for its potential biological activities. This compound features a thiol functional group, which enhances its reactivity and interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 382.5 g/mol .
Anticancer Properties
Research indicates that triazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazole-thiol compounds can inhibit the proliferation of human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| This compound | IGR39 | TBD | High |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | MDA-MB-231 | TBD | Moderate |
| 5-(pyridyl)-triazole derivatives | Panc-1 | TBD | Low |
Note: TBD = To Be Determined
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes related to cancer metabolism and inflammation pathways. The thiol group may facilitate interactions with reactive oxygen species (ROS), enhancing apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported moderate effectiveness against various gram-positive and gram-negative bacteria as well as fungi. This positions the compound as a candidate for further development in treating infections .
Table 2: Antimicrobial Activity
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Low |
Study on Cytotoxicity
A recent study evaluated a series of triazole derivatives for their cytotoxic effects using the MTT assay. Among these compounds, the one containing the piperidinyl-sulfonyl moiety displayed enhanced selectivity towards cancer cells compared to normal cells. The findings suggest that modifications to the triazole core can significantly impact biological activity .
Research on Antimicrobial Properties
Another study focused on synthesizing novel triazole-thiol derivatives and assessing their antimicrobial properties against a panel of pathogens. The results indicated that certain derivatives exhibited promising activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide software models interactions with target proteins (e.g., Bcl-2 for anticancer activity). The sulfonyl group shows hydrogen bonding with Arg206 in Bcl-2’s hydrophobic pocket .
- ADME Profiling : SwissADME predicts moderate bioavailability (TPSA ~100 Ų, LogP ~2.5) but poor blood-brain barrier penetration due to the polar sulfonyl group .
- Enzymatic Assays : IC₅₀ values against metallo-β-lactamases (e.g., NDM-1) are determined via fluorescence-based hydrolysis of nitrocefin. This compound exhibits IC₅₀ = 1.2 µM, suggesting competitive inhibition .
How do structural modifications influence antimicrobial activity?
Q. Methodological Answer :
- Derivatization : Mannich base derivatives (e.g., adding morpholine or piperazine) enhance solubility and Gram-negative activity. For example, morpholine-substituted analogs show MIC = 8 µg/mL against E. coli vs. 32 µg/mL for the parent compound .
- SAR Trends : Electron-withdrawing groups (e.g., -SO₂-) improve membrane penetration, while methoxyethyl chains reduce cytotoxicity (HeLa cell viability >85% at 50 µM) .
- Contradictions : Some studies report diminished activity with bulky substituents (e.g., 3-nitrophenyl), while others show enhanced antifungal effects, likely due to strain-specific target interactions .
What analytical challenges arise in resolving tautomeric forms?
Q. Methodological Answer :
- Solid-State vs. Solution : X-ray diffraction confirms the thione form in crystals, while solution NMR suggests dynamic thiol-thione equilibrium .
- pH Dependence : At pH >7, deprotonation stabilizes the thiolate form, detectable via UV-Vis (λmax shift from 280 nm to 320 nm) .
- Contradictory Data : Discrepancies between theoretical (DFT) and experimental (IR) results may arise from solvent effects or crystal packing forces, necessitating multi-method validation .
Data Contradiction Analysis
Why do some studies report conflicting bioactivity results for structurally similar analogs?
Q. Methodological Answer :
- Strain Variability : Antimicrobial activity against S. aureus varies due to efflux pump expression levels across clinical isolates .
- Assay Conditions : DPPH antioxidant assays may overestimate activity in DMSO due to solvent radical scavenging artifacts .
- Synthetic Impurities : Alkylation byproducts (e.g., dialkylated triazoles) in poorly optimized reactions can skew bioactivity data. Purity must be confirmed via HPLC (>95%) before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
